![molecular formula C23H21N3O3S2 B2978485 N-cyclopentyl-3-[2-[2-(isopropylamino)-2-oxoethyl]-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide CAS No. 1105199-36-7](/img/structure/B2978485.png)
N-cyclopentyl-3-[2-[2-(isopropylamino)-2-oxoethyl]-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide
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Overview
Description
Triazoles are a class of nitrogen-containing heterocyclic compounds . They have two types: 1,2,3-triazole and 1,2,4-triazole . Both types can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures . They are known for their superior pharmacological applications .
Synthesis Analysis
Triazoles can be synthesized effectively using various methods . The main synthetic methods include using sodium azide, trimethylsilyl azide, alkyl/aryl azide, hydrazone, sulfonamide, hydrazine, and diazo-compounds as raw materials to provide nitrogen atoms .Molecular Structure Analysis
The molecular structure of triazoles is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
Triazoles are known for their strong stability under thermal and acid conditions . They are insensitive to redox, hydrolysis, and enzymatic hydrolase .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary widely depending on their specific structures and substituents .Scientific Research Applications
Acetylcholinesterase Inhibition
Compounds containing the thieno[3,2-d]pyrimidin moiety have been explored for their potential to inhibit acetylcholinesterase (AChE), an enzyme involved in breaking down the neurotransmitter acetylcholine . This application is significant in the treatment of neurodegenerative diseases like Alzheimer’s, where AChE inhibitors can help increase acetylcholine levels in the brain, potentially improving cognitive function.
Antimicrobial Activity
The triazole ring, found in the second name of the compound, is known for its antimicrobial properties . Triazoles and their derivatives have been widely used in the development of new antimicrobial agents due to their ability to interfere with the synthesis of essential components in microbial cells.
Cancer Research
Triazole derivatives have also been associated with anticancer activities . They can be designed to target specific pathways in cancer cells, leading to the development of novel chemotherapy agents. The structural flexibility of triazoles allows for the creation of compounds that can selectively bind to cancer cell receptors or enzymes.
Radiopharmaceuticals
Compounds with iodine labeling, similar to the structural motifs in the compound, have been synthesized for use as radiopharmaceuticals . These compounds can be used in imaging techniques like SPECT and PET to diagnose and monitor various diseases, including cancer and neurological disorders.
Organocatalysis
Triazole derivatives are known to be useful in organocatalysis . They can act as catalysts in various organic reactions, facilitating the synthesis of complex organic molecules. This is particularly valuable in pharmaceutical manufacturing and the development of fine chemicals.
Agrochemical Development
The structural diversity and biological activity of triazole derivatives make them candidates for agrochemical development . They can be used to create new pesticides and fungicides that are more effective and environmentally friendly.
Mechanism of Action
While the specific mechanism of action for your compound is not available, triazoles in general have been found to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Safety and Hazards
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-3-29-17-11-9-16(10-12-17)24-20(27)14-30-23-25-18-13-19(15-7-5-4-6-8-15)31-21(18)22(28)26(23)2/h4-13H,3,14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLIPBCMRBTINU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
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